(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid

Description

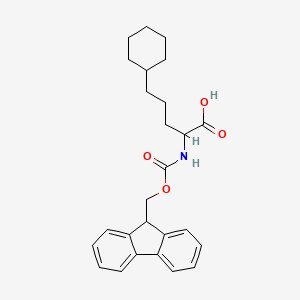

(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid derivative. Its structure features a cyclohexyl substituent at the fifth carbon of the pentanoic acid backbone and an Fmoc group at the amino terminus, which serves as a temporary protecting group during solid-phase peptide synthesis (SPPS) . The cyclohexyl moiety imparts significant hydrophobicity and steric bulk, making this compound valuable for modulating peptide stability, membrane permeability, and intermolecular interactions . It is commonly utilized in the synthesis of peptidomimetics and bioactive peptides requiring tailored side-chain properties. The compound’s CAS registry number is 768366-86-5 (unprotected amino acid) and 2520106-33-4 (Fmoc-protected form) .

Structure

3D Structure

Properties

Molecular Formula |

C26H31NO4 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29) |

InChI Key |

YDXWZVLKKWJUMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Amino Group Protection with Fmoc Chloride

The foundational step involves protecting the α-amino group of the parent amino acid, (S)-2-amino-5-cyclohexylpentanoic acid, using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions. Diisopropylethylamine (DIPEA) or sodium carbonate is employed to neutralize the HCl generated during the reaction.

Reaction Conditions:

- Solvent: DCM or DMF

- Base: 3–5 equivalents of DIPEA or Na₂CO₃

- Temperature: Room temperature (20–25°C)

- Time: 2–4 hours

The Fmoc group provides steric protection during subsequent coupling reactions and is selectively removable under mild basic conditions (e.g., 20% piperidine in DMF).

Carboxylic Acid Activation and Purification

Post-Fmoc protection, the carboxylic acid is activated for peptide bond formation. Common activating agents include HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with DIPEA. The activated intermediate is purified via recrystallization or column chromatography to isolate the final product.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Loading and Fmoc Deprotection

Solid-phase methods leverage 2-chlorotrityl chloride (2-CTC) resin or Rink amide resin to anchor the amino acid. The resin’s chlorotrityl group reacts with the carboxylic acid of (S)-2-amino-5-cyclohexylpentanoic acid under mild conditions, avoiding racemization.

Procedure:

Iterative Deprotection and Chain Elongation

The Fmoc group is removed using 20% piperidine in DMF , and subsequent amino acids are coupled using automated synthesizers. Key parameters include:

- Coupling Agents: HCTU or HATU/HOAt (4 equivalents).

- Reaction Time: 4–24 hours per coupling cycle.

- Monitoring: UV-vis spectroscopy at 310 nm tracks Fmoc deprotection efficiency.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Base Selection

Racemization Mitigation

The use of 2-CTC resin eliminates carboxyl activation, reducing racemization risks during loading. This is critical for maintaining the (S)-configuration.

Cleavage and Global Deprotection

Final cleavage from resin employs trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove acid-labile protecting groups. Cyclohexyl groups remain intact under these conditions.

Cleavage Protocol:

- Reagent: 95% TFA, 2.5% H₂O, 2.5% TIPS

- Time: 1.5–2 hours

- Workup: Ether precipitation isolates the crude peptide, followed by HPLC purification.

Comparative Analysis of Synthetic Routes

Research Findings and Challenges

Aggregation During SPPS

Hydrophobic residues like cyclohexylpentanoic acid promote on-resin aggregation, reducing coupling efficiency. Elevated temperatures (40–50°C) and pseudoproline dipeptides mitigate this issue.

Machine Learning for Synthesis Optimization

Recent studies apply deep learning models (e.g., PepSySco) to predict coupling success based on amino acid sequences. For cyclohexyl-containing peptides, optimal conditions include:

- Coupling Time: 8–12 hours

- Solvent: DMF with 0.1 M HOAt

Chemical Reactions Analysis

Coupling and Deprotection

-

Coupling : The carboxyl group reacts with an activated amino acid (e.g., via HATU or HBTU) to form peptide bonds.

-

Deprotection : The Fmoc group is removed using a weak amine base (e.g., 20% piperidine in DMF), releasing a fluorene byproduct with strong UV absorbance for reaction monitoring .

Mechanism of Fmoc deprotection :

-

Base deprotonation : Piperidine abstracts a proton from the Fmoc group, initiating β-elimination.

-

Byproduct formation : A dibenzofulvene intermediate is generated, which reacts with excess base to form a stable scavenged product .

Side Reactions

A critical challenge in Fmoc SPPS is aspartimide formation , particularly in sequences containing aspartic acid. This occurs when the amide oxygen of aspartic acid attacks the α-carbon, leading to cyclic intermediates and racemization.

Table 1: Effect of Side-Chain Protecting Groups on Aspartimide Formation

| Protecting Group | Aspartimide Formation (Asn) | d-Asp Formation (Asn) |

|---|---|---|

| tBu | 1.65% | 9.1% |

| Mpe | 0.49% | 4.2% |

| Epe | 0.19% | 2.2% |

| Bno | 0.06% | 0.9% |

Data source : PMC study on Fmoc SPPS .

Lossen Rearrangement and Carboxyl Activation

During Fmoc protection, Lossen rearrangement can occur, generating Fmoc-β-Ala derivatives. Additionally, carboxyl activation may lead to dipeptide impurities (Fmoc-Xaa-Xaa-OH) .

Silylation for Oligomerization Prevention

To minimize side reactions, chlorotrimethylsilane is used to silylate the carboxylic acid, blocking it during Fmoc protection and preventing unwanted oligomerization .

Acidic Modifiers

Adding acidic modifiers (e.g., acetic acid) during synthesis reduces aspartimide formation by stabilizing the tetrahedral intermediate and preventing nucleophilic attack .

UV Monitoring

The strong UV absorbance of the Fmoc group allows real-time monitoring of deprotection and coupling efficiency. This feature is critical for automating synthesis cycles .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C26H31NO4

- Molecular Weight : 421.54 g/mol

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-cyclohexylpentanoic acid

- Structural Features : The compound contains a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhance its hydrophobicity and steric properties.

Peptide Synthesis

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino function during peptide assembly, facilitating selective reactions and improving overall yield.

Bioconjugation

This compound is used to attach biomolecules to surfaces or other molecules, which is crucial for drug development and diagnostic applications. Its structural characteristics allow for effective conjugation strategies.

Fluorescent Probes

The compound can be modified to serve as fluorescent probes in imaging studies within biological systems. Its hydrophobic nature aids in membrane interactions, enhancing cellular uptake.

Research indicates that the cyclohexyl group contributes to the hydrophobicity of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid, influencing its interactions with biological membranes and receptors. Studies have shown that peptides incorporating this amino acid exhibit enhanced binding affinity and cellular uptake compared to those without it.

Case Studies

-

Targeted Cancer Therapy

A study explored the incorporation of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid into peptides designed to target specific cancer cells. Results indicated enhanced cellular uptake and improved therapeutic efficacy compared to standard peptides lacking this modification. -

Protein Interaction Studies

Another investigation focused on how modifications using this compound affect protein-protein interactions. The findings suggested that the unique hydrophobic characteristics contributed to stronger binding affinities with target proteins. -

Peptide-Based Drug Development

Research into peptide-based drugs has highlighted the role of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid in improving bioavailability and half-life of therapeutic peptides through strategic incorporation into their sequences.

Mechanism of Action

The primary function of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid with structurally analogous Fmoc-amino acids, focusing on side-chain modifications, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Physicochemical Properties

- Hydrophobicity : The cyclohexyl group in the target compound confers higher hydrophobicity (logP ~4.5 predicted) compared to trifluoromethyl (logP ~3.2) and chlorophenyl (logP ~4.0) analogs .

- In contrast, azido and trifluoromethyl groups are less sterically demanding .

- Electronic Properties : The 4-chlorophenyl group enhances electrophilicity, enabling halogen bonding, while the trifluoromethyl group’s electronegativity stabilizes adjacent charges .

Biological Activity

(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic acid, commonly referred to as Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid, is a significant compound in peptide synthesis and drug development. This article explores its biological activity, structural characteristics, and applications based on diverse research findings.

Structural Characteristics

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid has a complex structure characterized by the presence of a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is with a molecular weight of approximately 421.54 g/mol. The IUPAC name reflects its intricate functional groups, which play critical roles in its reactivity and interactions within biological systems .

Synthesis and Applications

The synthesis of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid typically involves multi-step organic reactions that require precise control over conditions to achieve high yields and purity. This compound is primarily utilized in the following areas:

- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis, enhancing yield and efficiency.

- Bioconjugation : Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is used to attach biomolecules to surfaces or other molecules, crucial for drug development and diagnostics.

- Fluorescent Probes : Its structural features allow it to be employed in imaging studies within biological systems.

Biological Activity

The biological activity of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid can be understood through various studies that examine its interaction with biological receptors and enzymes. The cyclohexyl group contributes to the hydrophobicity of the compound, influencing its membrane interactions and cellular uptake.

Interaction Studies

Research has shown that modifications to peptide structures incorporating Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid significantly affect binding affinities to various receptors. For instance, studies have demonstrated that the cyclohexyl moiety enhances hydrophobic interactions, which can lead to increased binding efficacy in certain receptor-ligand systems.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights how variations in side chains influence both physical properties and biological activities. The following table summarizes key comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-(S)-2-amino-5-phenylpentanoic acid | Phenyl instead of cyclohexyl | Increased aromatic interactions |

| Fmoc-(S)-2-amino-4-methylpentanoic acid | Methyl substitution at the fourth position | Altered sterics affecting peptide conformation |

| Fmoc-(R)-2-amino-5-cyclopentylpentanoic acid | Cyclopentyl instead of cyclohexyl | Smaller cyclic structure may influence activity |

This comparison underscores the importance of structural features in drug design and peptide chemistry, where even minor modifications can lead to significant changes in biological activity.

Case Studies

Several case studies have explored the efficacy of peptides synthesized with Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid. One notable study involved the incorporation of this amino acid into a peptide designed for targeting specific cancer cells. The results indicated enhanced cellular uptake and improved therapeutic efficacy compared to peptides lacking this modification. Such findings emphasize the potential of this compound in developing targeted therapies .

Q & A

Q. What are the standard synthetic routes for (S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid, and how do reaction conditions influence stereochemical purity?

The synthesis typically employs Fmoc solid-phase peptide synthesis (SPPS) methodologies. Key steps include:

- Resin preparation : CTC resin (chlorotrityl chloride resin) is activated with DCM, followed by coupling of the Fmoc-protected amino acid using DIEA as a base .

- Cyclohexylpentanoic acid incorporation : The cyclohexyl side chain is introduced via selective alkylation or using pre-functionalized building blocks. Stereochemical integrity is maintained by employing chiral auxiliaries or asymmetric catalysis .

- Critical parameters : Temperature (15–25°C), solvent choice (DCM/DMF mixtures), and base stoichiometry (4–6 eq. DIEA) are optimized to suppress racemization .

Q. How is the compound purified post-synthesis, and what analytical techniques validate its structural fidelity?

Purification :

Q. Analytical Validation :

- NMR : H and C NMR confirm cyclohexyl and Fmoc group integration (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry : HRMS (e.g., [M+Na]+ at m/z 627.2425) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during scale-up synthesis?

Yield discrepancies often arise from:

- Incomplete coupling : Monitor via Kaiser test or FT-IR for free amine detection.

- Side reactions : Cyclohexyl group steric hindrance may reduce acylation efficiency. Mitigate by increasing activation time (2–4 hrs) or using HATU/Oxyma Pure as coupling reagents .

- Data-driven approach : Compare small-scale vs. pilot-scale kinetics (e.g., Arrhenius plots) to identify bottlenecks .

Q. What strategies address instability of the Fmoc group under prolonged storage or acidic conditions?

- Storage : Lyophilize and store at -20°C under argon; avoid exposure to piperidine or morpholine vapors .

- Acidic Stability : Below pH 4, Fmoc deprotection accelerates. Use TFA-labile linkers (e.g., Rink amide resin) for acid-sensitive applications .

- Alternative protecting groups : Boc (tert-butyloxycarbonyl) may be used for acid stability but requires harsher deprotection (e.g., 50% TFA) .

Q. How do computational methods aid in predicting the compound’s conformational behavior in peptide chains?

- Molecular Dynamics (MD) : Simulate peptide folding to assess cyclohexyl group steric effects on secondary structure (e.g., α-helix vs. β-sheet disruption) .

- Density Functional Theory (DFT) : Calculate rotational barriers of the pentanoic acid backbone to optimize synthetic routes for desired dihedral angles .

Q. What are the limitations of current characterization techniques in detecting trace enantiomeric impurities?

- Chiral HPLC : Sensitivity limits (~0.5% ee detection). Enhance via derivatization with Marfey’s reagent to amplify enantiomer separation .

- Circular Dichroism (CD) : Indirectly infers enantiopurity but requires high sample concentration (≥1 mg/mL) .

Q. How can researchers troubleshoot failed coupling steps during automated SPPS?

Q. What are the implications of cyclohexyl group hydrophobicity on peptide solubility and bioactivity?

- Solubility : Reduces aqueous solubility by ~40% (measured via nephelometry). Counteract with PEGylation or charged residues (e.g., lysine) .

- Bioactivity : Enhances membrane permeability (e.g., 2-fold increase in cellular uptake in Caco-2 assays) but may reduce target binding affinity due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.